molecular formula C7H5BrO4 B181384 methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate CAS No. 42933-07-3

methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate

Cat. No. B181384
CAS RN: 42933-07-3
M. Wt: 233.02 g/mol
InChI Key: CGWCMWNFFICVFC-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate” is a chemical compound with the molecular formula C7H5BrO4 . It has an average mass of 233.016 Da and a monoisotopic mass of 231.937119 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate” consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The pyran ring is substituted at the 3rd position with a bromo group, at the 2nd position with an oxo group (a double-bonded oxygen), and at the 5th position with a carboxylate group .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate” is a solid compound with a white to pale-yellow to yellow-brown color . It has a molecular weight of 233.02 .

Scientific Research Applications

Hepatoprotective Effects

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate has been studied for its hepatoprotective properties. It has shown significant protection against liver injury induced by various toxic substances in experimental models. One compound, an isostere of dimethyl ricinine, demonstrated notable hepatoprotection in adult male albino rats against intoxication from substances like carbon tetrachloride, paracetamol, or thioacetamide (Tripathi et al., 2003).

Antinociceptive Properties

The antinociceptive potential of methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate derivatives has been explored, demonstrating effectiveness in various pain models. Compounds like MPCIE, a methyl ester derivative, were found to be potent, orally active, and safe analgesic drugs targeting κ-opioid receptors without producing significant side effects (Trevisan et al., 2013).

Antiestrogenic Activity

The compound's structure-activity relationship has been examined in the context of antiestrogenic activity. For instance, 2,3-diaryl-2H-1-benzopyrans with certain structural modifications were found to have a high affinity for estrogen receptors and potent antiestrogenic activity, with potential implications in treating conditions sensitive to estrogen levels (Sharma et al., 1990).

Imaging Agents in Tumor Detection

Derivatives of methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate have been synthesized and labeled with radiochemicals for potential use as imaging agents in tumor detection. These compounds have shown promising characteristics, including tumor accumulation and fast clearance from non-target tissues, suggesting their utility in single photon emission computed tomography (SPECT) (Ding et al., 2010).

Insecticidal Activity

Structural modifications of the pyrethroid scaffold, a derivative of methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate, have shown high insecticidal activity, especially against resistant pest strains. These compounds display a wide spectrum of action and have been found to be non-toxic towards mammalians, making them suitable for agricultural applications (Ferroni et al., 2015).

Safety And Hazards

“Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate” is classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

properties

IUPAC Name

methyl 5-bromo-6-oxopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c1-11-6(9)4-2-5(8)7(10)12-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWCMWNFFICVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350492
Record name methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate

CAS RN

42933-07-3
Record name methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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